Sodium propionate-13C3
Overview
Description
Sodium propionate-13C3, also known as Propionic acid-13C3 sodium salt, is a compound with the linear formula 13CH313CH213CO2Na . It has a molecular weight of 99.04 . It is suitable for mass spectrometry (MS) .
Synthesis Analysis
Sodium propionate-13C3 is prepared by neutralizing propionic acid with sodium hydroxide . In a study, sodium propionate was extracted from tobacco with hydrochloric acid, where it was converted to propionic acid, and partitioned into tert-butyl methyl ether (MTBE) with excess sodium chloride .Molecular Structure Analysis
The molecular structure of Sodium propionate-13C3 is represented by the linear formula 13CH313CH213CO2Na . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Sodium propionate-13C3 is suitable for mass spectrometry (MS) . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Physical And Chemical Properties Analysis
Sodium propionate-13C3 is a solid substance suitable for mass spectrometry (MS). It has a melting point of 285-286 °C (lit.) .Scientific Research Applications
Synthesis Techniques : Sodium [3-13C]- and [3-13CD3]propionate were synthesized from 2,4,4-trimethyl-2-oxazoline, demonstrating a method for producing multiply labelled sodium propionate. This process is important for creating compounds used in scientific studies, particularly in NMR spectroscopy and mass spectrometry (Iida, Uegaki, & Kajiwara, 1994).
Medical Research : Sodium propionate was investigated for its effects on intestinal barrier function, inflammation, and oxidative stress in a study on colitis in mice. It showed potential therapeutic effects, such as ameliorating body weight loss, colon-length shortening, and colonic damage (Tong et al., 2016).
Metabolic Pathways : Research into the degradation of sodium propionate in anaerobic conditions revealed a significant conversion to butyrate, demonstrating a direct pathway from propionate to butyrate. This study provides insights into microbial metabolism in environments like industrial digesters (Tholozan et al., 1988).
Biosynthesis Studies : Sodium propionate-13C was used in carbon 13 NMR studies to explore the biosynthesis of certain hydrocarbons in insects. It helped in understanding the metabolic pathways of propionate in organisms like houseflies and cockroaches (Dillwith et al., 1982; Blomquist et al., 1976).
Agricultural Research : Sodium propionate was studied for its potential to enhance growth performance, immune-related gene expression, and disease resistance in aquatic animals, such as goldfish. This shows its potential use in improving aquaculture practices (Sheikhzadeh et al., 2021).
Environmental Science : In a study on enhanced biological phosphorus removal systems, sodium propionate-13C was used to investigate the metabolic pathways of propionate utilization by phosphorus-accumulating organisms in activated sludge. This is relevant for understanding and improving wastewater treatment processes (Lemos et al., 2003).
Investigation of Diseases : Sodium propionate was used in a breath test as a non-invasive method to assess hepatic propionate oxidative capacity, providing insights into the severity and therapeutic effects of liver-targeted therapies for disorders like methylmalonic acidemia (Manoli et al., 2021).
Safety And Hazards
Sodium propionate-13C3 can cause serious eye irritation . Contact with skin may cause irritation . Ingestion of large amounts may cause nausea and vomiting . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
Future Directions
Sodium propionate-13C3 has potential applications in the medical field due to its anti-inflammatory and antioxidant properties . It has been shown to have a potent antiproliferative effect on various tumor cell types . Therefore, strategies aimed at targeting sodium propionate could be a promising approach in inducing apoptosis and autophagy pathways for GBM treatment through interaction with type γ of the PPAR receptor .
properties
IUPAC Name |
sodium;(1,2,3-13C3)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-HCULJTSZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583976 | |
Record name | Sodium (~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.039 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium propionate-13C3 | |
CAS RN |
152571-51-2 | |
Record name | Sodium (~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium propionate-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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